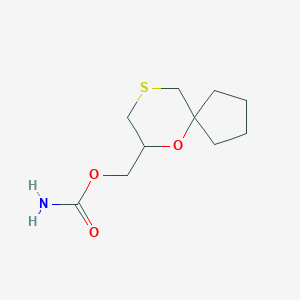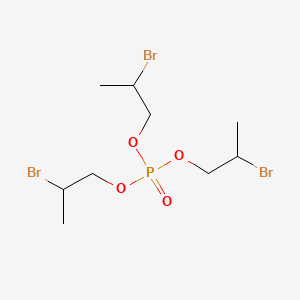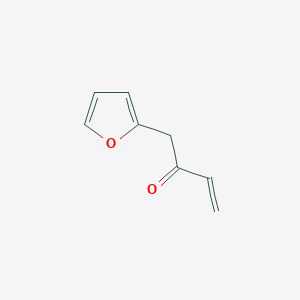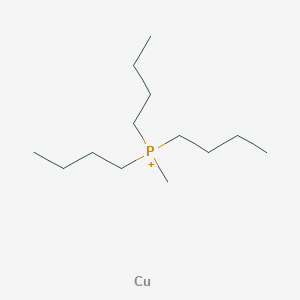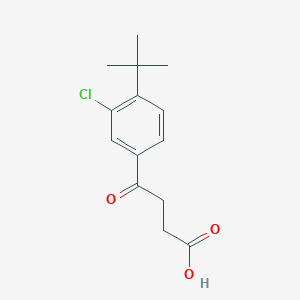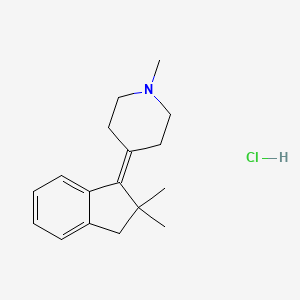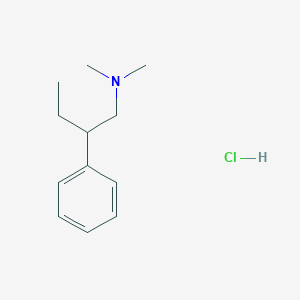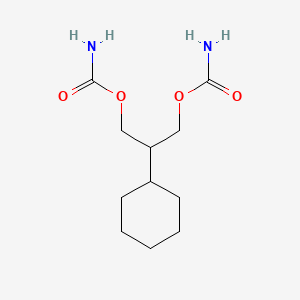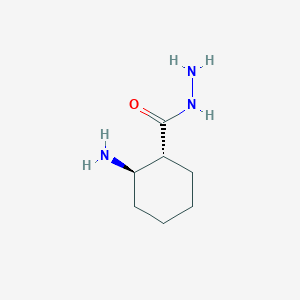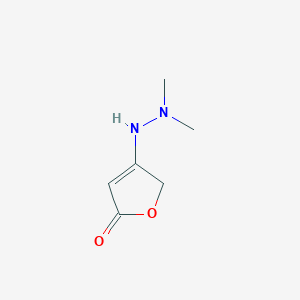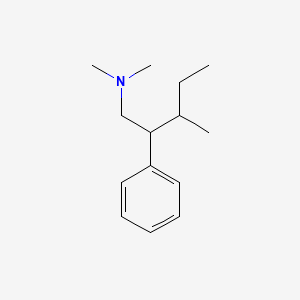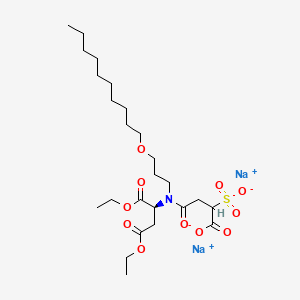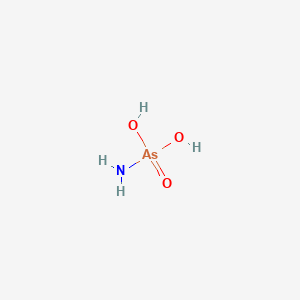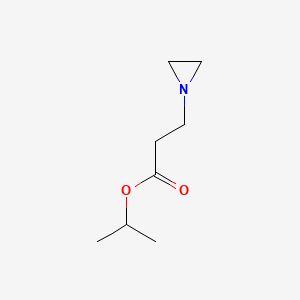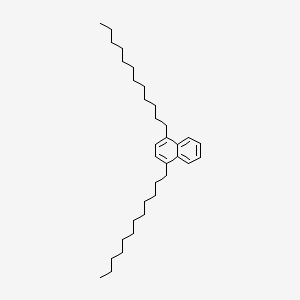
1,4-Didodecylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Didodecylnaphthalene is an organic compound with the molecular formula C34H56 It is a derivative of naphthalene, where two dodecyl groups are attached to the 1 and 4 positions of the naphthalene ring
Méthodes De Préparation
The synthesis of 1,4-Didodecylnaphthalene typically involves the alkylation of naphthalene with dodecyl halides. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, palladium-catalyzed reactions have been explored for the synthesis of various naphthalene derivatives, including this compound .
Analyse Des Réactions Chimiques
1,4-Didodecylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring. For instance, nitration and sulfonation reactions can be carried out using nitric acid and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields naphthoquinones, while reduction with lithium aluminum hydride produces dihydro derivatives .
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a surfactant and its interactions with biological membranes.
Medicine: Although not widely used in medicine, its derivatives have been investigated for potential therapeutic applications.
Industry: It is used in the formulation of lubricants and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-Didodecylnaphthalene largely depends on its chemical structure and the specific reactions it undergoes. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of naphthoquinones. In reduction reactions, it serves as an electron acceptor, resulting in the formation of dihydro derivatives.
The molecular targets and pathways involved in these reactions are primarily related to the naphthalene ring and the dodecyl side chains. The presence of these long alkyl chains can influence the compound’s solubility and reactivity, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
1,4-Didodecylnaphthalene can be compared with other naphthalene derivatives, such as:
1,2-Didodecylnaphthalene: Similar in structure but with dodecyl groups at the 1 and 2 positions.
1,4-Dihydronaphthalene: A reduced form of naphthalene with hydrogen atoms at the 1 and 4 positions.
Naphthalene: The parent compound with no alkyl substitutions.
Propriétés
Numéro CAS |
28680-67-3 |
|---|---|
Formule moléculaire |
C34H56 |
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
1,4-didodecylnaphthalene |
InChI |
InChI=1S/C34H56/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-32(34-28-24-23-27-33(31)34)26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-30H,3-22,25-26H2,1-2H3 |
Clé InChI |
YCIGVZPUYBRFEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C2=CC=CC=C12)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


